Methyl 2,5-dihydroxycinnamate
Overview
Description
Methyl 2,5-dihydroxycinnamate is an organic compound that belongs to the class of phenolic esters. It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups and a propenoic acid methyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dihydroxycinnamate typically involves the esterification of 3-(2,5-Dihydroxyphenyl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydroxycinnamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(2,5-Dihydroxyphenyl)-2-propenol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 2,5-dihydroxycinnamate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The biological effects of Methyl 2,5-dihydroxycinnamate are primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dihydroxyphenyl)-2-propenoic acid methyl ester
- 3-(3,5-Dihydroxyphenyl)-2-propenoic acid methyl ester
- 3-(2,5-Dimethoxyphenyl)-2-propenoic acid methyl ester
Uniqueness
Methyl 2,5-dihydroxycinnamate is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of both hydroxyl groups in the ortho and para positions relative to the propenoic acid methyl ester group can enhance its antioxidant properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(2,5-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNSTFWSKOWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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